molecular formula C6H2Br2F2 B1294824 1,2-Dibromo-4,5-difluorobenzene CAS No. 64695-78-9

1,2-Dibromo-4,5-difluorobenzene

Cat. No. B1294824
CAS RN: 64695-78-9
M. Wt: 271.88 g/mol
InChI Key: JTEZQWOKRHOKDG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It appears as a white to pale yellow or pale brown crystalline or fused solid .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-4,5-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms .


Chemical Reactions Analysis

1,2-Dibromo-4,5-difluorobenzene has been used in the preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl and 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol . Further details about its chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

1,2-Dibromo-4,5-difluorobenzene is a white crystalline low melting mass . It has a molecular weight of 271.88 .

Scientific Research Applications

Synthesis of Organic Compounds

1,2-Dibromo-4,5-difluorobenzene serves as a valuable precursor in various organic transformations, particularly those involving the formation of benzynes. Efficient methods have been developed to access synthetically valuable 1,2-dibromobenzenes, utilizing sequences such as regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods play a significant role in the synthesis of various derivatives including 1,2-Dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, which are crucial intermediates in these syntheses (Diemer, Leroux, & Colobert, 2011).

Organometallic Chemistry

Partially fluorinated benzenes like 1,2-Dibromo-4,5-difluorobenzene are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in various organometallic reactions (Pike, Crimmin, & Chaplin, 2017).

Fluorinated Chromophores

1,2-Dibromo-4,5-difluorobenzene derivatives are important in the study of fluorinated distyrylbenzene (DSB) chromophores. Research on these derivatives explores the impact of fluorine substitution on molecular properties and solid-state organization. This research is essential for understanding the behavior of these molecules in various applications, including organic electronics and photonics (Renak et al., 1999).

Biodegradation Studies

1,2-Dibromo-4,5-difluorobenzene is involved in biodegradation studies, particularly in the degradation of difluorobenzenes, which are used as intermediates in industrial synthesis. Understanding the microbial degradation pathways of these compounds is crucial for environmental management and pollution control strategies (Moreira, Amorim, Carvalho, & Castro, 2009).

Sonogashira Cross-Coupling Reactions

This compound is also used in Sonogashira cross-coupling reactions to prepare various mono- and diethynyl substituted fluorinated benzene derivatives. These reactions are notable for their good site-selectivity, which is critical for the synthesis of specific organic compounds (Reimann et al., 2012).

NMR Spectroscopy

1,2-Dibromo-4,5-difluorobenzene plays a role in nuclear magnetic resonance (NMR) spectroscopy studies. These studies provide insights into the molecular geometry and interaction dynamics of such compounds, which are essential for understanding their behavior in various chemical contexts (Gerritsen & Maclean, 1971).

Safety And Hazards

1,2-Dibromo-4,5-difluorobenzene is classified as a flammable liquid and vapour, and it can cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of skin contact, it is recommended to wash with plenty of water .

properties

IUPAC Name

1,2-dibromo-4,5-difluorobenzene
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InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEZQWOKRHOKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50215026
Record name 1,2-Dibromo-4,5-difluorobenzene
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Molecular Weight

271.88 g/mol
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Physical Description

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name 1,2-Dibromo-4,5-difluorobenzene
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Product Name

1,2-Dibromo-4,5-difluorobenzene

CAS RN

64695-78-9
Record name 1,2-Dibromo-4,5-difluorobenzene
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Record name 1,2-Dibromo-4,5-difluorobenzene
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Record name 1,2-Dibromo-4,5-difluorobenzene
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Record name 1,2-DIBROMO-4,5-DIFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
N Kongprakaiwoot, MS Bultman, RL Luck… - Inorganica chimica …, 2005 - Elsevier
Double deprotonation of 1,2-dibromo-4,5-difluorobenzene and 1-bromo-2-chloro-4,5-difluorobenzene by lithium diisopropylamide (LDA) in ethereal solutions is facile at very low …
Number of citations: 8 www.sciencedirect.com
N Kongprakaiwoot, RL Luck, E Urnezius - Journal of organometallic …, 2004 - Elsevier
Reactions of 1,4-dibromo-2,5-difluorobenzene with two equivalents of lithium diisopropylamide at low temperature (T<−90 C) followed by a quench with a slight excess of ClPPh 2 afford …
Number of citations: 14 www.sciencedirect.com
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
PL Coe, AJ Waring, TD Yarwood - Journal of the Chemical Society …, 1995 - pubs.rsc.org
The formation of lithio derivatives from fluorinated benzenes and fluorinated bromobenzenes has been studied. The bases used were lithium diisopropylamide (LDA) in THF–hexane, …
Number of citations: 54 pubs.rsc.org
AL Grobelny, FA Verdu, RH Groeneman - CrystEngComm, 2017 - pubs.rsc.org
The solvent-free formation and purification of the photoproduct rctt-tetrakis(4-pyridyl)cyclobutane has been achieved using 1,2-dibromo-4,5-difluorobenzene as the template. Dry vortex …
Number of citations: 9 pubs.rsc.org
권지현 - 2019 - repository.pknu.ac.kr
II-1. Materials and Instruments 10 II-2. Synthesis of monomers 11 II-2-1. Synthesis of initial acceptor monomers 11 II-2-1-1. Synthesis of 1, 4-bis (dodecyloxy)-2, 3-dimethylbenzene 11 II-…
Number of citations: 0 repository.pknu.ac.kr
SMH Kabir, M Hasegawa, Y Kuwatani… - Journal of the …, 2001 - pubs.rsc.org
Biphenylene and some of its 2,3,6,7- and 1,8-substituted derivatives were synthesized using the CuCl2-mediated intramolecular coupling of an organozinc species prepared from 2,2′-…
Number of citations: 77 pubs.rsc.org
YJ Cho, SK Jeon, SS Lee, E Yu, JY Lee - Chemistry of Materials, 2016 - ACS Publications
Deep blue thermally activated delayed fluorescent (TADF) emitters with a narrow emission spectrum were developed by managing the molecular structure of the TADF emitters. The …
Number of citations: 138 pubs.acs.org
A Hess, N Alandini, YC Guersoy… - Angewandte Chemie …, 2022 - Wiley Online Library
We report a convenient preparation of a new and storable magnesium amide (iPr 2 N) 2 Mg (magnesium‐bis‐diisopropylamide; MBDA) which proved to be especially suitable for the …
Number of citations: 2 onlinelibrary.wiley.com

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